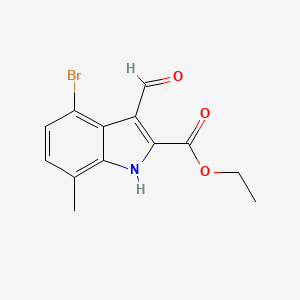
Ethyl 4-bromo-3-formyl-7-methyl-1H-indole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-bromo-3-formyl-7-methyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes a bromine atom, a formyl group, and an ethyl ester group attached to the indole core. These structural features make it a valuable intermediate in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromo-3-formyl-7-methyl-1H-indole-2-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination of 3-formyl-7-methylindole, followed by esterification with ethyl chloroformate. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions
Ethyl 4-bromo-3-formyl-7-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of 4-azido-3-formyl-7-methyl-1H-indole-2-carboxylate.
Oxidation: Formation of 4-bromo-3-carboxy-7-methyl-1H-indole-2-carboxylate.
Reduction: Formation of 4-bromo-3-hydroxymethyl-7-methyl-1H-indole-2-carboxylate.
科学研究应用
Ethyl 4-bromo-3-formyl-7-methyl-1H-indole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Ethyl 4-bromo-3-formyl-7-methyl-1H-indole-2-carboxylate is primarily related to its ability to interact with biological targets through its functional groups. The bromine atom and formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The indole core can also engage in π-π interactions with aromatic residues in proteins, affecting their function .
相似化合物的比较
Similar Compounds
Ethyl 3-formyl-1H-indole-2-carboxylate: Lacks the bromine atom and methyl group, resulting in different reactivity and biological activity.
4-Bromo-3-formyl-1H-indole-2-carboxylate: Similar structure but without the ethyl ester group, affecting its solubility and reactivity.
7-Methyl-1H-indole-2-carboxylate: Lacks both the bromine atom and formyl group, leading to distinct chemical properties.
Uniqueness
Ethyl 4-bromo-3-formyl-7-methyl-1H-indole-2-carboxylate is unique due to its combination of functional groups, which confer specific reactivity and potential biological activity. The presence of the bromine atom allows for further functionalization, while the formyl and ethyl ester groups provide sites for oxidation, reduction, and hydrolysis reactions .
属性
分子式 |
C13H12BrNO3 |
|---|---|
分子量 |
310.14 g/mol |
IUPAC 名称 |
ethyl 4-bromo-3-formyl-7-methyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C13H12BrNO3/c1-3-18-13(17)12-8(6-16)10-9(14)5-4-7(2)11(10)15-12/h4-6,15H,3H2,1-2H3 |
InChI 键 |
OMHLANBNVUZCAB-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2N1)C)Br)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B12926982.png)
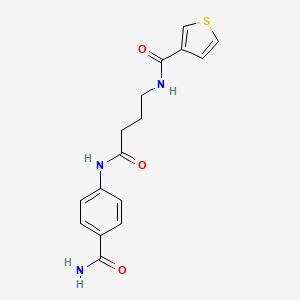

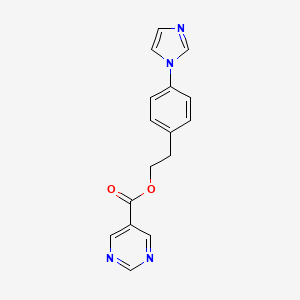
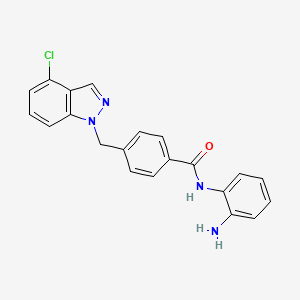
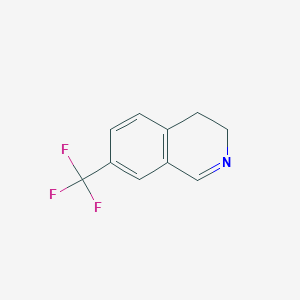
![2-(4-Nitrophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B12927017.png)
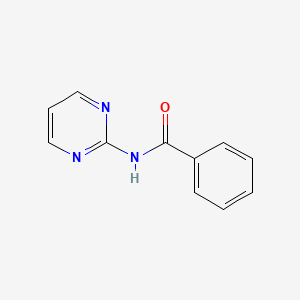


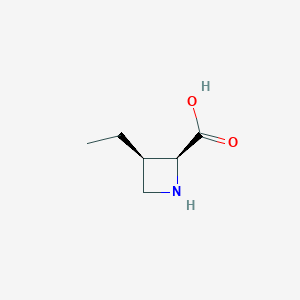
![5-[Bis(2-hydroxyethyl)amino]-3-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B12927032.png)


